molecular formula C11H9BrN2O2 B2497823 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2092024-14-9

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2497823
CAS RN: 2092024-14-9
M. Wt: 281.109
InChI Key: CXSKSDRGWHBMHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazinone derivatives, such as those incorporating the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, highlights methodologies that could be adaptable to 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These compounds are recognized for their cardio-active properties and are synthesized through various chemical routes, showcasing the adaptability and significance of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).

Molecular Structure Analysis

Investigations into the molecular structures of related compounds, such as those from the study of halogen...halogen interactions in 4-bromobenzamide cocrystals, provide insight into the potential structural dynamics and intermolecular interactions of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These analyses contribute to understanding the compound's reactivity and stability, critical for further application and synthesis (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Chemical reactions involving related brominated compounds and their functionalization pathways, such as those described in the synthesis of 2-Fluoro-4-bromobiphenyl, offer insights into the reactivity of the bromo and methoxy phenyl groups present in 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These studies elucidate the conditions under which brominated compounds can be manipulated and functionalized, paving the way for the development of novel derivatives with enhanced properties (Qiu et al., 2009).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of isoxazolones, which can undergo rearrangements to form imidazopyridines and indoles, as seen in the work of Khalafy, Setamdideh, and Dilmaghani (2002) (Khalafy, Setamdideh, & Dilmaghani, 2002). Basanagouda and Kulkarni (2011) explored its role in a novel one-pot synthesis method for creating pyridazin-3(2H)-ones (Basanagouda & Kulkarni, 2011).

Biological and Pharmaceutical Applications

In biological and pharmaceutical contexts, derivatives of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one have been synthesized and tested for various biological activities. Kamble et al. (2015) developed derivatives of this compound and evaluated them as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015). Similarly, Sharma and Bansal (2016) synthesized 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones and assessed their anti-inflammatory and analgesic properties, highlighting the potential for COX-2 selectivity without causing ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Advanced Chemical Research

Advanced chemical research involving 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one includes exploring its reactivity and potential for creating new chemical structures. Verhelst et al. (2009) investigated the functionalization of the pyridazin-3(2H)-one core using halogen-magnesium exchange reactions (Verhelst et al., 2009). Ma (2003) synthesized key intermediates for developing novel calcium channel antagonists using this compound (Ma, 2003).

properties

IUPAC Name

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSKSDRGWHBMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

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